molecular formula C2H2N4Na2 B8386318 Cyanamide, disodium salt (8CI,9CI)

Cyanamide, disodium salt (8CI,9CI)

Cat. No.: B8386318
M. Wt: 128.04 g/mol
InChI Key: QDCWNAGSKQKYKV-UHFFFAOYSA-N
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Description

Cyanamide, disodium salt (8CI,9CI) is an inorganic compound with the molecular formula C₂N₂Na₂, derived from the parent compound cyanamide (H₂NCN). It is a disodium salt where two sodium cations replace the hydrogen atoms in cyanamide. This compound is characterized by its ionic structure, high solubility in water, and reactivity due to the presence of the cyanamide anion (NCN²⁻). Applications may include use in organic synthesis, agrochemicals, or as a precursor in materials science .

Properties

Molecular Formula

C2H2N4Na2

Molecular Weight

128.04 g/mol

IUPAC Name

disodium;iminomethylideneazanide

InChI

InChI=1S/2CHN2.2Na/c2*2-1-3;;/h2*2H;;/q2*-1;2*+1

InChI Key

QDCWNAGSKQKYKV-UHFFFAOYSA-N

Canonical SMILES

C(=N)=[N-].C(=N)=[N-].[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Formula Water Solubility Key Applications Toxicity Profile
Cyanamide, Disodium Salt C₂N₂Na₂ High (inferred) Synthesis, agrochemicals Limited data
Calcium Cyanamide CN₂Ca <1 g/L Fertilizer, steel Respiratory irritant
Sodium Selenite Na₂SeO₃ 950 g/L Supplements, glass Toxic in excess
Disodium Hydrogen Phosphate Na₂HPO₄·2H₂O 730 g/L Food additive, buffer Low toxicity

Table 2: Functional Group and Reactivity

Compound Functional Groups Reactivity Profile
Cyanamide, Disodium Salt NCN²⁻ anion Nucleophilic substitution, polymerization
Sodium Dicyanamide N(CN)₂⁻ anion Ligand in coordination chemistry
Sodium Bithionolate S-bridged dichlorophenol Antimicrobial action
Disodium Methanediphosphonate PO₃²⁻ groups Metal chelation

Preparation Methods

Hydrolysis of Calcium Cyanamide via the Frank-Caro Process

Calcium cyanamide (CaCN₂), synthesized via the Frank-Caro process, serves as the primary precursor for disodium cyanamide. The reaction involves carbothermal reduction of calcium oxide with carbon at high temperatures (1,000–1,200°C) to form calcium cyanamide, which is subsequently hydrolyzed:

CaCN2+Na2CO3+H2ONa2CN2+CaCO3+H2O[1][2]\text{CaCN}2 + \text{Na}2\text{CO}3 + \text{H}2\text{O} \rightarrow \text{Na}2\text{CN}2 + \text{CaCO}3 + \text{H}2\text{O} \quad

Procedure :

  • Calcium carbide (CaC₂) is reacted with nitrogen gas at 1,100°C to form CaCN₂.

  • The resultant CaCN₂ is slurried with sodium carbonate (Na₂CO₃) in water, with CO₂ introduced to maintain a pH of 9–10.

  • Filtration removes CaCO₃, leaving an aqueous solution of Na₂CN₂.

Key Parameters :

  • Temperature: 40–60°C during hydrolysis.

  • Yield: 70–85% (depending on purity of CaCN₂).

  • By-products: Dicyandiamide (NH₂C(NH)NHCN) forms if pH exceeds 10.

Direct Synthesis from Sodium Sulfate and Lime Nitrogen

A patent (CN104176746A) outlines a novel method using sodium sulfate (Na₂SO₄) and lime nitrogen (CaCN₂) under mild conditions:

CaCN2+Na2SO4+2H2ONaHCN2+NaHSO4+Ca(OH)2[4]\text{CaCN}2 + \text{Na}2\text{SO}4 + 2\text{H}2\text{O} \rightarrow \text{NaHCN}2 + \text{NaHSO}4 + \text{Ca(OH)}2 \quad
NaHCN2+HClNH2CN+NaCl[4]\text{NaHCN}2 + \text{HCl} \rightarrow \text{NH}_2\text{CN} + \text{NaCl} \quad

Procedure :

  • Na₂SO₄ is dissolved in water (1:4 weight ratio).

  • Lime nitrogen is added incrementally at 0–40°C for 8–16 hours.

  • Filtration removes Ca(OH)₂ and NaHSO₄.

  • Acidification with HCl precipitates Na₂CN₂, which is concentrated under reduced pressure.

Key Parameters :

  • Molar ratio (CaCN₂:Na₂SO₄): 1:1–1.1.

  • pH: Maintained at 4.5–6 during acidification.

  • Yield: 70% (purity >99% after recrystallization).

Spray Drying of Sodium Hydrogen Cyanamide

US Patent 4,714,602 describes spray drying aqueous sodium hydrogen cyanamide (NaHCN₂) to obtain anhydrous Na₂CN₂:

NaHCN2ΔNa2CN2+H2O[5]\text{NaHCN}2 \xrightarrow{\Delta} \text{Na}2\text{CN}2 + \text{H}2\text{O} \quad

Procedure :

  • NaHCN₂ is prepared by reacting cyanamide (NH₂CN) with NaOH in water.

  • The solution (20–70% solids) is atomized in a spray drier with CO₂-free air or nitrogen at 110–200°C inlet temperature.

  • Powdered Na₂CN₂ is collected with residual moisture <3%.

Key Parameters :

  • Inlet/outlet temperatures: 158°C/98°C (optimal for minimal decomposition).

  • Purity: 82–94% (contaminated with 3–10% Na₂CO₃ if air is used).

  • Scale: Industrial-scale production with 500+ ton/year capacity.

Reaction of Sodium Phosphanide with Cyanonitrile Derivatives

Recent academic research (Cardiff University, 2021) demonstrates a mechanistically distinct route using sodium phosphanide ([Na(18-crown-6)][PH₂]):

[Na(18-crown-6)][PH2]+(MeO)2C=N(CN)[Na(18-crown-6)][N(CN)(CP)]+2MeOH[11]\text{[Na(18-crown-6)][PH}2\text{]} + (\text{MeO})2\text{C=N(CN)} \rightarrow \text{[Na(18-crown-6)][N(CN)(CP)]} + 2\text{MeOH} \quad

Procedure :

  • Sodium phosphanide reacts with dimethyl N-cyanocarbonimidate in THF at −78°C.

  • Methanol is eliminated, forming the cyapho-cyanamide intermediate.

  • Neutralization with LiHMDS yields Na₂CN₂ after workup.

Key Parameters :

  • Solvent: Anhydrous THF.

  • Temperature: −78°C to 25°C (prevents side reactions).

  • Yield: 65–75% (academic lab scale).

Electrochemical Synthesis from Sodium Amide and Carbon

The Castner process, though largely obsolete, provides historical context:

NaNH2+C800CNa2CN2+H2[6]\text{NaNH}2 + \text{C} \xrightarrow{800^\circ\text{C}} \text{Na}2\text{CN}2 + \text{H}2 \quad

Procedure :

  • Sodium amide (NaNH₂) and carbon are heated in an iron reactor.

  • Hydrogen gas is vented, and the product is quenched in water.

Key Parameters :

  • Temperature: 800°C (energy-intensive).

  • Purity: ~70% (requires subsequent purification).

Comparative Analysis of Methods

Method Catalyst/Temperature Yield Purity By-products
Frank-Caro HydrolysisNa₂CO₃, 40–60°C70–85%85–90%Dicyandiamide, CaCO₃
Na₂SO₄/CaCN₂ ReactionNone, 0–40°C70%>99%NaHSO₄, NaCl
Spray DryingCO₂-free air, 110–200°C90%82–94%Na₂CO₃ (if air used)
Sodium Phosphanide RouteLiHMDS, −78°C65–75%95%Methanol, LiCl
Castner ProcessNone, 800°C70%70%Graphite, NH₃

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Cyanamide, disodium salt, and how do reaction parameters (e.g., pH, temperature) affect yield and purity?

  • Methodological Answer : Synthesis typically involves neutralizing cyanamide with sodium hydroxide under controlled conditions. Precise stoichiometric ratios (1:2 for cyanamide:sodium) and inert atmospheres (e.g., nitrogen) are critical to avoid side reactions. Post-synthesis purification via recrystallization in ethanol-water mixtures improves purity. Yield optimization requires monitoring pH (maintained at 10–12) and temperature (25–40°C). Characterization should include elemental analysis and titration to confirm Na⁺ content .

Q. Which spectroscopic and crystallographic techniques are recommended for structural validation of Cyanamide, disodium salt?

  • Methodological Answer :

  • FT-IR : Identify cyanamide’s N≡C–N stretching (2100–2200 cm⁻¹) and Na–O bonds (400–500 cm⁻¹).
  • XRD : Compare lattice parameters with reference data (e.g., JCPDS) to confirm crystalline phase.
  • NMR : ¹³C NMR detects cyanamide’s nitrile carbon (~120 ppm). For hygroscopic samples, use D₂O as a solvent and account for sodium’s quadrupolar effects .

Q. How is Cyanamide, disodium salt utilized as a substrate in enzymatic assays, and what are its advantages over analogs?

  • Methodological Answer : Its stability in aqueous buffers and ability to act as a nitrogen donor make it ideal for studying amidases or nitrilases. For example, in phosphatase assays, monitor phosphate release via colorimetric methods (e.g., molybdate-blue). Compared to calcium cyanamide, the disodium salt offers higher solubility and reduced metal interference in kinetic studies .

Advanced Research Questions

Q. What strategies mitigate decomposition of Cyanamide, disodium salt during long-term storage or under reactive experimental conditions?

  • Methodological Answer : Store in airtight containers with desiccants (e.g., silica gel) at –20°C to prevent hydrolysis. For reactive environments (e.g., acidic media), use stabilizing agents like EDTA to chelate trace metals that catalyze degradation. Periodic purity checks via HPLC (C18 column, UV detection at 254 nm) are advised .

Q. How can researchers reconcile conflicting data on the catalytic efficiency of Cyanamide, disodium salt in non-aqueous solvents?

  • Methodological Answer : Contradictions often arise from solvent polarity effects on ion pairing. Conduct conductivity measurements to assess dissociation in solvents like DMSO or THF. Pair kinetic studies with DFT calculations (e.g., Gaussian software) to model solvent-solute interactions and identify optimal solvent systems .

Q. What advanced computational approaches predict the interaction between Cyanamide, disodium salt and biomolecular targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities and conformational changes. Parameterize the disodium salt using RESP charges derived from quantum mechanics (B3LYP/6-31G*). Validate predictions with mutagenesis studies targeting predicted binding residues .

Q. How does the coordination chemistry of Cyanamide, disodium salt influence its reactivity in transition-metal-catalyzed reactions?

  • Methodological Answer : The Na⁺ ions can act as Lewis acids, polarizing cyanamide’s nitrile group for nucleophilic attack. Use EXAFS to study Na⁺ coordination geometry in situ. Compare reactivity with non-alkali cyanamide salts to isolate electronic vs. ionic effects .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response relationships in Cyanamide, disodium salt toxicity studies?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Account for heteroscedasticity with weighted least squares. Report EC₅₀ values with 95% confidence intervals and use ANOVA for cross-study comparisons .

Q. How should researchers design controls to distinguish between Cyanamide, disodium salt’s direct effects and indirect metabolic byproducts in cell-based assays?

  • Methodological Answer : Include sodium-free cyanamide (e.g., protonated form) and Na⁺ controls (e.g., NaCl). Use isotopically labeled cyanamide (¹⁵N) with LC-MS to track metabolite formation. CRISPR-edited cell lines (e.g., lacking target enzymes) can isolate pathways .

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